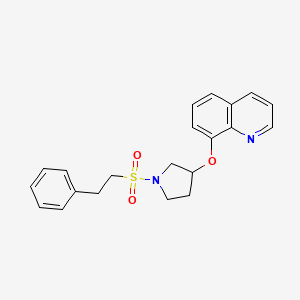

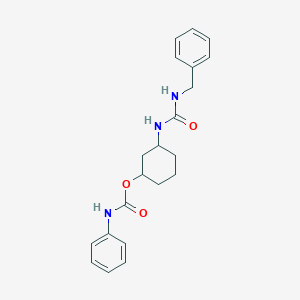

8-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as PSQ, is a novel small molecule that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. PSQ is a quinoline derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Anticancer Activities

Quinoline compounds, including derivatives like 8-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, have shown significant potential in anticancer activities. The structural versatility of quinoline allows for the synthesis of diverse derivatives with medical benefits, particularly in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells (Solomon & Lee, 2011). Similarly, certain indeno[1,2-c]quinoline derivatives, closely related to quinoline, have shown effective antiproliferative activities against various cancer cell lines, suggesting the potential of quinoline derivatives in cancer treatment (Tseng et al., 2010).

Corrosion Inhibition

Quinoline derivatives are also recognized for their effectiveness as anticorrosive materials. The high electron density of quinoline derivatives enables them to form stable chelating complexes with metallic surfaces, providing significant protection against corrosion (Verma, Quraishi, & Ebenso, 2020).

Synthetic Chemistry

The synthesis of quinoline derivatives involves various chemical processes, contributing to the field of synthetic chemistry. For instance, the synthesis of dihydropyrrolo[2,3-h]quinolines, a type of quinoline derivative, has been explored using a catalyst-free method, illustrating the synthetic versatility and potential applications of these compounds in medicinal chemistry (Liao & Zhu, 2019).

Anion Receptors and Fluorescence Studies

Some quinoline derivatives have been found to act as neutral anion receptors, exhibiting enhanced affinity for certain anions. This property is utilized in fluorescence emission spectroscopic analyses, enabling the use of these compounds as sensors for detecting specific anions (Anzenbacher et al., 2000).

properties

IUPAC Name |

8-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c24-27(25,15-12-17-6-2-1-3-7-17)23-14-11-19(16-23)26-20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFLFYLKJXXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)

![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)

![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)

![Methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588712.png)

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2588715.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)